molecular formula C7H11N3 B3136269 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine CAS No. 41358-95-6

4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine

Cat. No.: B3136269
CAS No.: 41358-95-6
M. Wt: 137.18 g/mol
InChI Key: OEGHVQOUVYCTII-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-amine ( 41358-95-6) is a saturated benzimidazole derivative of significant interest in medicinal chemistry and drug discovery. The compound features a 2-aminoimidazole ring system fused to a cyclohexane ring, forming a core scaffold that is highly valuable for the synthesis of more complex molecules . The 2-aminoimidazole functional group is a prominent pharmacophore known for its ability to interact with biological targets through multiple hydrogen bonds, making it a effective bioisostere for groups like guanidine and benzamidine in biologically active compounds . This scaffold is found in various natural products and has been the focus of synthetic efforts for potential therapeutics . As a building block, this compound is utilized in pharmaceutical research for the development of novel inhibitors and other bioactive molecules . The molecular formula of the compound is C7H11N3, and it has a molecular weight of 137.19 g/mol . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2,(H3,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGHVQOUVYCTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine typically involves the condensation of an α-amino ketone with cyanamide. One common method starts with commercially available 4-vinyl-1-cyclohexene 1,2-epoxide, which undergoes aminolysis with p-toluenesulfonamide under microwave irradiation. This yields two separable regioisomeric amino alcohols, one of which is oxidized to the corresponding ketone and subsequently condensed with cyanamide to furnish the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar condensation reactions, optimized for yield and purity through process engineering and the use of industrial-grade reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzimidazole Core

Table 1: Key Structural Derivatives and Their Properties
Compound Name Substituents/Modifications Molecular Formula Key Biological Activity/Notes Reference ID
4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-amine None (parent compound) C₇H₁₁N₃ Base scaffold for hydrogen-bond interactions
1-Methyl-1H-benzo[d]imidazol-2-amine (6a) Methyl group at N1 C₈H₁₀N₃ 15-fold enhanced PqsR inhibitory activity
1-(3,5-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (11) 3,5-Dichlorobenzyl at N1 C₁₄H₁₂Cl₂N₃ Tubulin inhibition (cytotoxicity studies)
N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine Imidazole-propyl chain at N1 C₁₄H₁₆N₆ MRSA PBP2A inhibitor (-7.3 kcal/mol binding)
2-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)propan-1-amine 2-Methylpropan-1-amine substituent C₁₁H₂₁Cl₂N₃ Dihydrochloride salt (pharmaceutical interest)

Key Observations :

  • N1 Substitutions: Methylation (6a) improves activity against Pseudomonas aeruginosa PqsR, a quorum-sensing regulator, compared to the unsubstituted parent compound . Bulkier groups (e.g., 3,5-dichlorobenzyl in 11) enhance cytotoxicity, likely by stabilizing interactions with tubulin’s hydrophobic pockets .
  • Hybrid Structures : Incorporation of imidazole-propyl chains (e.g., compound 10244308) increases binding affinity to MRSA targets, suggesting synergistic interactions between the benzimidazole and imidazole moieties .

Positional Isomerism and Saturation Effects

  • 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (CAS 72748-85-7): A positional isomer with the amine at the 5-position instead of the 2-position.

Critical Analysis :

  • Mechanochemical Synthesis: The use of ZnO nanoparticles in solvent-free conditions (e.g., for fused pyrimidines) improves sustainability and reduces reaction times compared to traditional methods .
  • Reductive Methods : Tin(II) chloride in HCl efficiently generates the 2-amine group but poses environmental and safety challenges due to toxic byproducts .

Biological Activity

Overview

4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine (CAS No. 41358-95-6) is a heterocyclic compound characterized by a unique tetrahydro structure that contributes to its diverse chemical reactivity and biological activity. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the condensation of an α-amino ketone with cyanamide. A notable synthetic route employs commercially available 4-vinyl-1-cyclohexene 1,2-epoxide, which undergoes aminolysis with p-toluenesulfonamide under microwave irradiation. This method yields regioisomeric amino alcohols that can be oxidized and condensed to form the target compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. For instance, compounds derived from it demonstrated activity against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 16 to 128 µg/mL.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have reported that certain derivatives possess cytotoxic effects against various cancer cell lines. For example, one derivative exhibited an IC50 value of 25.3 nM against KG1 cell lines and 77.4 nM against SNU16 cell lines . The structure-activity relationship (SAR) studies suggest that modifications on the benzimidazole core can enhance its potency against specific cancer types.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit key enzymes involved in disease processes. Notably, it has shown promise as a cyclooxygenase (COX-2) inhibitor and as a potential agent for targeting fibroblast growth factor receptors (FGFR). One study highlighted a derivative with an IC50 value of less than 4.1 nM for FGFR1 inhibition .

Case Study 1: Antimicrobial Evaluation

A recent study assessed the antimicrobial efficacy of several derivatives of this compound against common pathogens. The results indicated that compounds with electron-withdrawing groups at specific positions on the benzimidazole ring exhibited enhanced activity compared to their unsubstituted counterparts.

CompoundMIC (µg/mL)Target Pathogen
Derivative A16Staphylococcus aureus
Derivative B32Escherichia coli
Derivative C64Candida albicans

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer effects, a series of derivatives were synthesized and screened against various cancer cell lines. The study found that specific substitutions on the benzimidazole core significantly influenced cytotoxicity.

CompoundIC50 (nM)Cancer Cell Line
Derivative D25.3KG1
Derivative E77.4SNU16

Q & A

Q. What are the common synthetic routes for 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine, and how do reaction conditions influence yields?

Methodological Answer: The synthesis of this compound often involves one-pot strategies or catalytic coupling reactions. Key methods include:

  • CBr4-Catalyzed One-Pot Synthesis : Reacting 1H-benzo[d]imidazol-2-amine with ethyl 3-oxo-3-phenylpropanoate in acetonitrile at 80°C yields 78% product. CBr4 acts as a Lewis acid catalyst, enhancing electrophilic substitution .
  • Copper-Catalyzed Three-Component Coupling : Combining 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes with copper iodide produces N-sulfonylacetamidines. This method allows modular functionalization .
  • SNAr Amination : Reacting 2-chloro-benzimidazole derivatives with amines (e.g., 1-methylpiperidin-4-amine) under nucleophilic aromatic substitution conditions can yield target compounds, though side reactions like N-demethylation may occur .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ConditionsYieldKey Reference
CBr4-mediated one-potCH3CN, 80°C78%
Copper-catalyzed couplingCuI, toluene/DMSO, 65°C70–85%
SNAr aminationBase (e.g., NaOH), 80–85°C60–90%

Q. How can the purity and structural integrity of synthesized derivatives be validated?

Methodological Answer: Validation typically involves:

  • Chromatographic Techniques : HPLC or TLC (as in ) to monitor reaction progress and purity.
  • Spectroscopic Analysis :
    • Fluorescence Spectroscopy : Used to confirm electronic properties of benzimidazole derivatives (e.g., triphenylamine-imidazole hybrids) .
    • NMR/IR : For functional group identification and structural confirmation.
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in spiro-fused imidazolone derivatives .

Advanced Research Questions

Q. What computational methods predict the electronic and thermodynamic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) is widely employed:

  • Colle-Salvetti Correlation-Energy Formula : Modified to calculate correlation energies using electron density and local kinetic-energy density. Validated for atoms, ions, and molecules with <5% error .
  • Molecular Dynamics (MD) Simulations : Study solvent effects on reactivity (e.g., acetonitrile’s role in CBr4-mediated synthesis) .
  • QSAR/QSPR Models : Predict biological activity or solubility using descriptors like logP, polar surface area, and H-bonding capacity .

Q. What unexpected reaction pathways or mechanistic complexities arise during synthesis?

Methodological Answer:

  • Self-Catalyzed N-Diarylation : In SNAr reactions, the desired product (e.g., 1-(4-fluorobenzyl)-6-isopropoxy-N-(1-methylpiperidin-4-yl)-1H-benzo[d]imidazol-2-amine) may undergo N-demethylation, leading to diarylated byproducts. This occurs due to steric hindrance or competing nucleophilic pathways .
  • Oxidative Sulfur Modulation : Controlled oxidation of sulfur-containing benzimidazoles (e.g., fenbendazole derivatives) yields sulfoxides or sulfones, critical for tuning biological activity .

Q. Table 2: Mechanistic Insights

Reaction TypeKey ObservationReference
SNAr with N-demethylationCompeting diarylation pathway
Sulfur oxidationTunable sulfoxide/sulfone ratio

Q. How can derivatives be designed for targeting biological systems (e.g., enzymes, pathogens)?

Methodological Answer:

  • Enzyme Inhibition :
    • Glutaminyl Cyclase (QC) Inhibitors : Introduce electron-withdrawing groups (e.g., methoxy) to enhance BBB permeability. Example: 5,6-dimethoxy-N-(3-(5-methyl-1H-imidazol-1-yl)propyl)-1H-benzo[d]imidazol-2-amine shows promise for Alzheimer’s disease .
  • Antimicrobial Agents :
    • Indeno[1,2-c]pyrazol-4-ones : Synthesized via benzothiazolyl hydrazones, these derivatives exhibit activity against bacterial pathogens .
  • Photodynamic Tools : Arylazobenzimidazoles with NH groups serve as visible-light photoswitches for optochemical applications .

Q. Design Strategy :

Scaffold Functionalization : Attach substituents (e.g., sulfonyl, methoxy) to modulate steric/electronic effects.

Biological Assays : Evaluate cytotoxicity, enzyme inhibition (IC50), and pharmacokinetics (logBB, GI absorption) .

Q. What strategies optimize reaction efficiency in transition-metal-free systems?

Methodological Answer:

  • Base-Promoted Cyclization : For spiro-imidazolones, use K2CO3 or NaOH in ethanol/water mixtures to achieve 80–90% yields without metal catalysts .
  • Visible-Light-Mediated Reactions : Oxone® and aqueous NaOH under blue LED light enable catalyst-free synthesis of N-arylbenzimidazoles .

Q. Data Contradictions & Resolutions

  • Yield Discrepancies : Copper-catalyzed methods (70–85% ) vs. SNAr (60–90% ). Differences arise from substrate electronic effects (e.g., electron-deficient aryl halides react faster).
  • Mechanistic Ambiguities : Computational models (DFT ) vs. experimental data (e.g., unexpected diarylation ). MD simulations reconcile such gaps by modeling solvent interactions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine
Reactant of Route 2
4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine

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